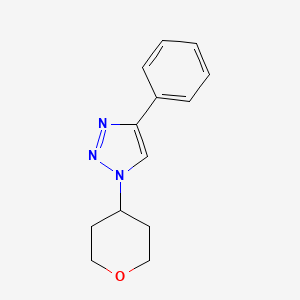

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(oxan-4-yl)-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-10-16(15-14-13)12-6-8-17-9-7-12/h1-5,10,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYYVRCUJUHBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole chemical structure

Scaffold Analysis & Synthetic Methodology

Executive Summary

This technical guide profiles 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole , a representative molecular scaffold synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This molecule serves as a critical model in medicinal chemistry, demonstrating the utility of the tetrahydropyran (oxan) ring as a solubility-enhancing pharmacophore linked to a lipophilic phenyl group via a bioisosteric 1,2,3-triazole bridge.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Used to probe binding pockets requiring a polar aliphatic ring (oxan) and an aromatic moiety.

-

Bioisosterism: The 1,4-disubstituted 1,2,3-triazole core acts as a rigid, metabolicly stable surrogate for trans-amide bonds.

-

Click Chemistry Validation: Serves as a standard product for validating regioselectivity in azide-alkyne cycloadditions involving secondary alkyl azides.

Part 1: Structural Analysis & Pharmacophore Properties

Molecular Architecture

The molecule comprises three distinct domains, each contributing specific physicochemical behaviors:

| Domain | Structure | Functionality |

| Domain A | Oxan-4-yl (Tetrahydropyran) | Solubilizing Core: An ether-containing saturated ring. It lowers logP compared to cyclohexyl analogs and acts as a hydrogen bond acceptor (HBA), improving water solubility and metabolic stability. |

| Domain B | 1,2,3-Triazole (1,4-disubstituted) | Linker: A planar, aromatic heterocycle with a high dipole moment (~5.0 D). It mimics the geometry and electronic distribution of a trans-amide bond but is resistant to protease cleavage. |

| Domain C | Phenyl Group | Lipophilic Anchor: Provides |

Calculated Physicochemical Profile

Data represents consensus predicted values for the canonical structure.

| Property | Value | Significance |

| Molecular Weight | 229.28 g/mol | Ideal for fragment-based screening (<300 Da). |

| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability without poor solubility. |

| TPSA | ~40 Ų | Indicates good potential for blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 0 | Reduces desolvation penalty upon binding. |

| H-Bond Acceptors | 4 | (3 from triazole N, 1 from pyran O). |

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The synthesis relies on the convergent assembly of 4-azidooxane and phenylacetylene . The key challenge is the regioselective formation of the 1,4-isomer over the 1,5-isomer, which is achieved using Cu(I) catalysis (Sharpless-Meldal conditions).

Workflow Diagram

The following diagram outlines the conversion of the commercially available 4-hydroxytetrahydropyran to the final triazole product.

Figure 1: Step-wise synthetic route from alcohol precursor to triazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole on a 1.0 mmol scale.

Reagents:

-

4-Azidotetrahydropyran (127 mg, 1.0 mmol)

-

Phenylacetylene (102 mg, 1.0 mmol)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (2.5 mg, 0.01 mmol)

-

Sodium Ascorbate (10 mg, 0.05 mmol)

-

Solvent: tert-Butanol / Water (1:1 v/v, 4 mL)

Procedure:

-

Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, suspend 4-azidotetrahydropyran and phenylacetylene in 2 mL of tert-butanol.

-

Catalyst Activation: In a separate tube, dissolve CuSO₄·5H₂O and sodium ascorbate in 2 mL of distilled water. The solution should turn bright yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Initiation: Add the aqueous catalyst solution to the organic mixture. Cap the vial.

-

Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The azide spot will disappear, and a new polar spot (triazole) will appear.

-

-

Workup:

-

Dilute the reaction mixture with water (10 mL) and cool on ice.

-

The product often precipitates as a solid. Filter and wash with cold water.

-

Alternative: If oil forms, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallization from ethanol/water or flash chromatography (SiO₂, 0-50% EtOAc in Hexane).

Part 3: Mechanistic Insights (The Catalytic Cycle)

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple concerted thermal mechanism (which would yield a mixture of 1,4 and 1,5 isomers). Instead, it follows a stepwise organometallic cycle involving a dinuclear copper intermediate.

Figure 2: Simplified catalytic cycle highlighting the role of the dinuclear copper complex in ensuring 1,4-regioselectivity.

Mechanistic Criticality

-

Dinuclear Copper: Recent DFT studies suggest two copper atoms are required—one to sigma-bond the alkyne and another to coordinate the azide, facilitating the bond formation.

-

Ascorbate Role: Maintains copper in the +1 oxidation state. Without it, oxidation to Cu(II) by atmospheric oxygen halts the cycle and promotes oxidative coupling of alkynes (Glaser coupling) as a side reaction.

Part 4: References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1] Science.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Monograph: 1-(Tetrahydropyran-4-yl)-4-phenyl-1H-1,2,3-triazole

The following technical guide is structured as a definitive monograph for 1-(tetrahydropyran-4-yl)-4-phenyl-1H-1,2,3-triazole . It synthesizes established "click chemistry" protocols with medicinal chemistry principles to serve as a practical reference for drug discovery professionals.

Scaffold Class: Non-Classical Bioisostere / Polar Pharmacophore Primary Application: Fragment-Based Drug Discovery (FBDD), Solubility Enhancement, Peptidomimetics

Executive Summary

In modern medicinal chemistry, the 1-(tetrahydropyran-4-yl)-4-phenyl-1H-1,2,3-triazole scaffold represents a strategic fusion of three distinct pharmacophoric elements: a lipophilic phenyl ring, a polar tetrahydropyran (THP) solubilizing group, and a 1,2,3-triazole linker.

This compound is frequently utilized not merely as a final drug candidate, but as a high-value model system to validate:

-

Bioisosterism: The 1,4-disubstituted 1,2,3-triazole mimics the topological and electronic features of a trans-amide bond, offering resistance to proteolytic degradation.

-

Solubility Optimization: The THP moiety lowers the LogP compared to purely carbocyclic analogs (e.g., cyclohexyl), improving aqueous solubility without introducing hydrogen bond donors (HBD) that might hinder membrane permeability.

-

Synthetic Robustness: It serves as a benchmark substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring 1,4-regioselectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Specifications

| Property | Value / Description |

| IUPAC Name | 1-(oxan-4-yl)-4-phenyl-1H-1,2,3-triazole |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| CAS Number | Not widely indexed (Library Compound); Core: 1680-44-0 (4-Ph-triazole) |

| Physical State | White to off-white crystalline solid |

| Melting Point | Expected range: 110–130 °C (Analogous to 1-cyclohexyl-4-phenyl-triazole) |

Predicted Physicochemical Properties

Data derived from consensus cheminformatics models (SwissADME/ChemAxon).

| Parameter | Value | Significance in Drug Design |

| cLogP | 1.8 – 2.2 | Optimal for oral bioavailability (Lipinski Rule of 5 compliant). |

| TPSA | ~50 Ų | (30.7 Ų Triazole + 9.2 Ų Ether + Phenyl). Good membrane permeability. |

| H-Bond Donors | 0 | Enhances CNS penetration potential; no competitive solvation. |

| H-Bond Acceptors | 4 | (3 Triazole N + 1 THP O). Facilitates receptor binding via H-bonds. |

| Rotatable Bonds | 2 | Rigid linker system; reduces entropic penalty upon binding. |

Synthetic Protocol: Regioselective CuAAC

The synthesis relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] Unlike thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-isomers, CuAAC guarantees the 1,4-regioisomer .

Reaction Mechanism & Workflow

The following diagram outlines the convergent synthesis from 4-chlorotetrahydropyran and phenylacetylene.

Caption: Convergent synthetic workflow ensuring 1,4-regioselectivity via Cu(I) catalysis.

Detailed Experimental Procedure

Safety Note: Organic azides of low molecular weight can be explosive. 4-Azidotetrahydropyran is relatively stable due to the C/N ratio, but reactions should be performed behind a blast shield.

Step 1: Preparation of 4-Azidotetrahydropyran

Note: If not commercially available, synthesize from 4-bromotetrahydropyran or tetrahydropyran-4-yl methanesulfonate.

-

Dissolve tetrahydropyran-4-yl methanesulfonate (1.0 eq) in anhydrous DMF (0.5 M).

-

Add Sodium Azide (NaN₃) (1.5 eq).

-

Heat to 80°C for 12 hours under N₂ atmosphere.

-

Workup: Dilute with water, extract with Et₂O (x3). Caution: Do not concentrate the azide to dryness if possible; use the solution directly or keep wet.

Step 2: The Click Reaction (CuAAC)[1]

-

Reaction Mix: In a round-bottom flask, suspend 4-azidotetrahydropyran (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of t-Butanol/Water (concentration ~0.2 M).

-

Catalyst Generation: Add CuSO₄·5H₂O (1 mol%) followed by Sodium Ascorbate (10 mol%). The solution will turn bright yellow/orange as Cu(I) is generated.

-

Incubation: Stir vigorously at Room Temperature (RT) for 4–12 hours.

-

Self-Validation: Reaction progress is monitored by TLC (disappearance of alkyne). The product usually precipitates out of the aqueous mixture.

-

-

Purification:

-

Dilute with water (10 mL).

-

Filter the precipitate (if solid) or extract with EtOAc.

-

Wash organic layer with 5% NH₄OH (to remove Copper traces) and Brine.

-

Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Characterization & Self-Validation

To confirm the identity of the synthesized compound, the researcher must verify the specific NMR signatures of the Triazole-THP junction .

1H NMR Diagnostics (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation (Causality) |

| Triazole C5-H | 7.80 – 8.10 | Singlet (1H) | Diagnostic for 1,2,3-triazole formation. A shift downfield confirms the electron-withdrawing effect of the N1-THP group. |

| Phenyl (Ortho) | 7.80 – 7.85 | Doublet (2H) | Deshielded by the triazole ring current. |

| Phenyl (Meta/Para) | 7.30 – 7.50 | Multiplet (3H) | Typical aromatic region. |

| THP C4-H (Methine) | 4.60 – 4.80 | Multiplet (tt, 1H) | Critical: The proton at the attachment point (N1) shifts significantly downfield (~4.7 ppm) compared to the precursor azide (~3.5 ppm). |

| THP C2/C6-H | 4.05 – 4.15 | ddd (2H) | Equatorial protons near Oxygen. |

| THP C2/C6-H | 3.50 – 3.65 | td (2H) | Axial protons near Oxygen. |

| THP C3/C5-H | 2.00 – 2.30 | Multiplet (4H) | Methylene groups adjacent to the triazole-bearing carbon. |

Mass Spectrometry (ESI+)

-

Expected [M+H]⁺: 230.13 m/z

-

Fragmentation Pattern: Loss of N₂ (M-28) is common in triazoles under high energy collision.

Structural Biology & Pharmacological Utility

Bioisosterism: The Amide Mimic

The 1,4-disubstituted 1,2,3-triazole is a proven bioisostere of the trans-amide bond (peptide bond).

-

Geometry: The distance between the R1 and R4 substituents (~5.0 Å) closely mimics the distance between Cα atoms in a trans-peptide bond (~3.8 Å).

-

Dipole Moment: The triazole ring has a strong dipole (~5 Debye), allowing it to participate in dipole-dipole interactions similar to the amide carbonyl and N-H.

-

H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen.

Caption: Structural logic for replacing amide bonds with triazole scaffolds in drug design.

The Tetrahydropyran (THP) Advantage

Replacing a Cyclohexyl or Phenyl group with Tetrahydropyran is a classic medicinal chemistry tactic ("Scaffold Hopping") to improve physicochemical properties:

-

Lower LogP: The ether oxygen reduces lipophilicity (LogP drops by ~1.0 unit vs cyclohexyl).

-

Metabolic Stability: The THP ring is generally stable to CYP450 oxidation, unlike cyclohexyl rings which are prone to hydroxylation.

-

Solubility: Increases aqueous solubility, critical for fragment-based screening where high concentrations are required.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2025). 4-Phenyl-1H-1,2,3-triazole (Core Scaffold Data).[2][3][1] National Center for Biotechnology Information. Link

- Li, L., & Zhang, Z. (2016). Development of 1,2,3-Triazole-Containing Compounds as Potential Anticancer Agents. Medicinal Chemistry.

Sources

Chemical Identity and Structural Significance of 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole

Executive Summary

This guide provides an in-depth technical analysis of 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole , a structural motif increasingly utilized in fragment-based drug discovery (FBDD). While often queried simply for its synonyms to facilitate database mining, the molecule represents a critical intersection of "Click Chemistry" (CuAAC) and bioisosteric design. This document outlines its nomenclature standards, synthesis protocols, and physicochemical utility as a non-classical amide bioisostere.

Chemical Identity & Nomenclature Standards

In cheminformatics and patent analysis, relying on a single name is a point of failure. The following table consolidates valid synonyms and identifiers to ensure comprehensive database interoperability (e.g., SciFinder, Reaxys, PubChem).

Synonyms and Identifiers

| Naming Convention | Identifier / Name | Context |

| IUPAC (Systematic) | 4-phenyl-1-(oxan-4-yl)-1H-1,2,3-triazole | Preferred IUPAC name (PIN) utilizing "oxane" for the saturated oxygen heterocycle. |

| CAS-Style | 1H-1,2,3-Triazole, 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)- | Inverted indexing used in Chemical Abstracts Service. |

| Common / Lab | 1-THP-4-phenyl-1,2,3-triazole | Colloquial abbreviation used in synthetic logbooks. |

| Substituent-Based | 4-phenyl-1-(4-tetrahydropyranyl)-1,2,3-triazole | Emphasizes the attachment point on the pyran ring. |

| SMILES | C1COCCC1N2C=C(N=N2)C3=CC=CC=3 | Simplified Molecular Input Line Entry System for cheminformatics. |

| InChI Key | Generated based on connectivity | Unique hash for database deduplication. |

Structural Disambiguation

Critical Note: Researchers must distinguish this 1,4-disubstituted isomer (synthesized via Copper catalysis) from the 1,5-disubstituted isomer (synthesized via Ruthenium catalysis). The synonyms listed above specifically refer to the 1,4-regioisomer .

Synthesis & Mechanistic Insight

The synthesis of this scaffold is a textbook application of the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Retrosynthetic Analysis

The molecule is disconnected into two primary building blocks:

-

Phenylacetylene (Commercial electrophile).

-

4-Azidotetrahydropyran (Nucleophilic partner, typically synthesized in situ or pre-formed from 4-chlorotetrahydropyran or 4-tosyloxytetrahydropyran).

Experimental Protocol (Self-Validating System)

Rationale: The following protocol utilizes a CuSO4/Sodium Ascorbate system. This is chosen over CuI to prevent oxidation instability and eliminate the need for anaerobic conditions, ensuring high reproducibility.

Reagents:

-

Phenylacetylene (1.0 equiv)

-

4-Azidotetrahydropyran (1.0 equiv)

-

Copper(II) Sulfate Pentahydrate (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH:H2O (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve phenylacetylene and 4-azidotetrahydropyran in the t-BuOH:H2O mixture. The biphasic nature helps solubilize the organic reactants while keeping the catalyst active in the aqueous phase.

-

Catalyst Activation: Add the CuSO4 solution followed immediately by the Sodium Ascorbate. The solution should turn from blue to bright yellow/orange, indicating the reduction to Cu(I).

-

Reaction: Stir vigorously at room temperature for 6–12 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc). The disappearance of the alkyne spot indicates completion.

-

-

Workup: Dilute with water and extract with ethyl acetate. The triazole product is stable and generally precipitates or extracts cleanly.

-

Purification: If necessary, pass through a short silica plug. Recrystallization from ethanol is preferred over chromatography for scalability.

Reaction Workflow Diagram

The following diagram illustrates the logical flow from precursor activation to the final heterocyclic scaffold.

Caption: Figure 1. CuAAC mechanistic workflow for the regioselective synthesis of the 1,4-triazole scaffold.

Structural Properties & Medicinal Chemistry Utility

This specific triazole is not merely a linker; it is a functional pharmacophore.

The Triazole as a Bioisostere

In drug design, the 1,2,3-triazole ring is a proven bioisostere for the amide bond (trans-amide mimic).

-

Dipole Moment: ~5.0 D, similar to the amide bond (~3.7 D).

-

H-Bonding: The N2 and N3 atoms act as weak Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen of an amide. The C5-H is a weak Hydrogen Bond Donor (HBD), mimicking the amide N-H.

-

Advantage: Unlike amides, the triazole is fully resistant to metabolic hydrolysis by proteases.

The Tetrahydropyran (THP) Advantage

Replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring is a standard "scaffold hopping" strategy.

-

LogP Modulation: The ether oxygen in the THP ring lowers lipophilicity (LogP) by approximately 1.0–1.5 units compared to a cyclohexane ring. This improves aqueous solubility and reduces promiscuous binding.

-

Metabolic Blocking: The THP ring is generally more metabolically stable than alkyl chains, although the position alpha to the oxygen can be a site of oxidative metabolism.

Structure-Activity Relationship (SAR) Visualization

Caption: Figure 2. Pharmacophore decomposition highlighting the bioisosteric and physicochemical advantages of the scaffold.

Analytical Characterization

To validate the synthesis of 4-phenyl-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | δ ~7.8–8.0 ppm (s, 1H) | The C5-triazole proton . Its singlet nature and downfield shift confirm the formation of the triazole ring. |

| 1H NMR (CDCl3) | δ ~4.6–4.8 ppm (m, 1H) | The methine proton of the THP ring (CH-N). The shift is deshielded due to the adjacent triazole nitrogen. |

| 13C NMR | ~120 ppm (CH) and ~147 ppm (Cq) | Characteristic carbon shifts for the C5 and C4 atoms of the 1,2,3-triazole ring, respectively. |

| LC-MS (ESI) | [M+H]+ = 230.13 | Expected mass for C13H15N3O. |

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.[1] Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[1] Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.[2] Link

-

Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[3][4][5][6] Drug Discovery Today. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] Link

Sources

- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unimore.it [iris.unimore.it]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

1,2,3-triazole bioisosteres for amide bonds in drug design

A Technical Guide to 1,2,3-Triazole Bioisosteres in Drug Design

Executive Summary

The amide bond is the structural backbone of peptides and a ubiquitous linker in small molecule drugs. However, its susceptibility to enzymatic hydrolysis (proteases/amidases) and rapid metabolic clearance often limits in vivo efficacy.[1][2] The 1,2,3-triazole ring has emerged as a premier non-classical bioisostere, offering superior metabolic stability while mimicking the electronic and topological features of the amide bond.[2][3]

This guide provides a rigorous technical framework for substituting amide bonds with 1,2,3-triazoles. It distinguishes between 1,4-disubstituted (trans-amide mimic) and 1,5-disubstituted (cis-amide mimic) isomers, detailing the physicochemical rationale, synthetic protocols, and validation workflows required for successful integration into drug discovery programs.

Part 1: The Bioisosteric Rationale (Physics & Electronics)

Electronic and Topological Mimicry

The utility of the 1,2,3-triazole stems from its ability to replicate the dipole moment and hydrogen-bonding capabilities of the amide bond without the hydrolytic liability.[4]

-

Dipole Alignment: The amide bond possesses a dipole moment of ~3.5–4.0 Debye.[5] The 1,2,3-triazole ring exhibits a slightly higher dipole (~4.5–5.0 Debye). Crucially, the dipole vectors align such that the triazole nitrogen lone pairs (N2/N3) act as weak hydrogen bond acceptors (mimicking the carbonyl oxygen), while the polarized C(5)-H bond functions as a hydrogen bond donor (mimicking the amide N-H).[2][5]

-

The "Spacer" Effect (Critical Design Consideration): While electronically similar, the triazole introduces a spatial expansion. The distance between substituents (

) in a trans-peptide bond is approximately 3.8 Å . In a 1,4-disubstituted triazole, this distance expands to ~5.0 Å .-

Expert Insight: This ~1.2 Å extension mimics the spacing of

-peptides rather than

-

Structural Overlay Visualization

The following diagram illustrates the topological relationship between the amide bond and its triazole bioisosteres.

Caption: Structural and functional mapping of amide bonds to their regioisomeric triazole counterparts.

Part 2: Regioisomerism as a Design Tool

The choice between 1,4- and 1,5-substitution is not merely synthetic; it dictates the secondary structure of the resulting molecule.

| Feature | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole |

| Amide Mimic | Trans-Amide (Z-configuration) | Cis-Amide (E-configuration) |

| Synthesis | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |

| Geometry | Linear/Extended | Kinked/Turn-inducing |

| Dipole | ~5.0 D (Aligns with peptide backbone) | Different orientation; mimics turn polarity |

| Application | Linear peptide backbones, linker replacement | |

| Key Reference | [1, 2] | [3, 4] |

Part 3: Synthetic Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols use defined catalytic systems that minimize byproduct formation.

Protocol A: 1,4-Regioselective Synthesis (CuAAC)

Target: Exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[6] Mechanism: Copper(I) acetylide intermediate.[7]

Reagents:

-

Alkyne (1.0 equiv)

-

Azide (1.0 equiv)

-

CuSO

5H -

Sodium Ascorbate (10–20 mol%)

-

Ligand (Critical): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble). Note: Ligands protect Cu(I) from oxidation and prevent disproportionation, essential for biological substrates.

Step-by-Step Workflow:

-

Dissolution: Dissolve Alkyne and Azide in

-BuOH/H -

Catalyst Prep: Premix CuSO

and TBTA (1:1 ratio) in a small volume of solvent to form the complex. -

Initiation: Add the Cu-TBTA complex to the reaction mixture.

-

Reduction: Add Sodium Ascorbate (freshly prepared aqueous solution) dropwise.

-

Monitoring: Stir at RT for 1–12 hours. Monitor via LC-MS. The reaction is generally clean; the appearance of a single peak with mass [M+Azide+Alkyne] confirms the 1,4-isomer.

-

Purification: Chelation resin (e.g., Chelex) or EDTA wash is required to remove Copper traces (cytotoxic).

Protocol B: 1,5-Regioselective Synthesis (RuAAC)

Target: Exclusive formation of 1,5-disubstituted 1,2,3-triazoles.[8] Mechanism: Ruthenacycle intermediate. Warning: RuAAC is sensitive to air/moisture and sterics.

Reagents:

-

Alkyne (1.0 equiv)

-

Azide (1.0 equiv)

-

Catalyst: CpRuCl(PPh

) -

Solvent: Anhydrous Toluene, DCE, or THF.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry glassware and purge with Argon/Nitrogen.

-

Dissolution: Dissolve Alkyne and Azide in degassed anhydrous solvent.

-

Catalyst Addition: Add Cp*Ru catalyst under inert flow.

-

Reaction: Heat to 60–80°C (RuAAC often requires thermal activation, unlike CuAAC).

-

Validation: Monitor via 1H NMR. The 1,5-triazole proton typically shifts downfield compared to the 1,4-isomer.

-

Purification: Silica gel chromatography.

Synthetic Decision Tree

Caption: Decision matrix for selecting the appropriate catalytic system based on structural requirements.

Part 4: Biological Impact & Case Studies

Metabolic Stability

The primary driver for this bioisosteric switch is resistance to enzymatic degradation.

-

Mechanism: Proteases (e.g., trypsin, chymotrypsin) rely on the nucleophilic attack of the amide carbonyl carbon. The triazole ring lacks this electrophilic center, rendering it inert to amidases.

-

Data: In dopamine D4 receptor ligands, replacing a labile amide with a 1,2,3-triazole increased the half-life (

) in rat liver microsomes significantly while maintaining receptor affinity [5].

Case Study: Tumor Targeting with [Nle15]MG11[7]

-

Challenge: The peptide [Nle15]MG11 targets the CCK2 receptor (overexpressed in tumors) but suffers from rapid degradation.

-

Solution: Researchers replaced specific amide bonds with 1,5-disubstituted triazoles (mimicking the cis-amide turn required for receptor binding).[6]

-

Outcome: The 1,5-triazole analogs showed nanomolar affinity and a 2-fold increase in tumor uptake compared to the parent peptide, validating the use of the 1,5-isomer for turn-inducing sequences [6].[6]

Part 5: Experimental Validation Pipeline

To validate the bioisosteric replacement, a "Design-Make-Test" cycle must specifically address the structural and metabolic hypotheses.

Validation Workflow

Caption: Step-by-step validation pipeline for triazole bioisosteres.

Critical Checkpoints

-

NMR Verification: You must distinguish isomers.

-

1,4-isomer: The triazole C(5)-H proton typically appears at

7.5–8.5 ppm. -

1,5-isomer: The C(4)-H proton is often deshielded differently; NOESY experiments are recommended to confirm spatial proximity of substituents.

-

-

Solubility: Triazoles are aromatic and can decrease aqueous solubility compared to amides. If solubility drops, consider adding polar groups to the R1/R2 substituents.

References

-

1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 2020.[1][2] Link

-

1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI, 2021. Link

-

1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Journal of Medicinal Chemistry, 2020. Link

-

Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 2016. Link

-

Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 2021. Link

-

Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere. ChemMedChem, 2020. Link

Sources

- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazoles as Biomimetics in Peptide Science [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran-4-yl Group: A Strategic Phenyl Bioisostere in Medicinal Chemistry

Topic: tetrahydropyran-4-yl group as a phenyl bioisostere Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The replacement of phenyl rings with saturated heterocycles is a cornerstone strategy in modern lead optimization, often described as "escaping Flatland." Among these, the tetrahydropyran-4-yl (THP) group has emerged as a high-value bioisostere. Unlike the phenyl ring, which is planar, lipophilic, and metabolically liable to oxidation, the THP group offers a puckered chair conformation, reduced lipophilicity (

This guide details the physicochemical justification, synthetic accessibility, and structural implications of deploying the tetrahydropyran-4-yl motif to resolve ADME (Absorption, Distribution, Metabolism, Excretion) liabilities in drug candidates.

Physicochemical Rationale & Structural Analysis

The "Escape from Flatland" (Fsp³)

The transition from a phenyl ring to a tetrahydropyran-4-yl group represents a shift from an sp²-rich (planar) to an sp³-rich (3D) architecture. Increased saturation (Fsp³) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding events often associated with flat, aromatic compounds.

Lipophilicity and Solubility Modulation

The most immediate impact of the Phenyl

-

LogP Reduction: The ether oxygen reduces LogP significantly compared to both phenyl and cyclohexyl analogs.

-

Solvation: The ether oxygen acts as a weak hydrogen bond acceptor, increasing aqueous solubility without introducing a strong donor that might hamper membrane permeability.

| Property | Phenyl Group ( | Cyclohexyl Group ( | Tetrahydropyran-4-yl ( |

| Hybridization | sp² (Planar) | sp³ (Chair) | sp³ (Chair) |

| Electronic | Electron-rich | Lipophilic bulk | Polarized C-O bonds |

| H-Bonding | None (hydrophobic) | None | Weak Acceptor (Ether O) |

| Reference (0.[1]0) | +0.6 vs Ph | -1.0 to -1.5 vs Ph | |

| Metabolic Risk | CYP-mediated oxidation (para/ortho) | Hydroxylation (various positions) |

Geometric Vectors

While the phenyl ring presents vectors at 120° (planar), the THP group exists predominantly in a chair conformation. Substituents at the 4-position (the attachment point) can adopt axial or equatorial orientations, though the equatorial position is energetically favored for bulky connections. This alters the vector of the attached pharmacophore, potentially accessing new binding pockets or relieving steric clash.

Figure 1: Decision logic for replacing a phenyl ring with a tetrahydropyran-4-yl group.

Synthetic Methodologies

Installing the tetrahydropyran-4-yl group requires distinct strategies depending on whether the attachment is via a heteroatom (N/O) or a Carbon-Carbon bond.

Strategy A: Reductive Amination (C-N Bond Formation)

This is the most common route for installing the THP group onto an amine scaffold.

-

Precursors: 4-Aminotetrahydropyran or Tetrahydropyran-4-one.

-

Mechanism: Formation of an imine followed by reduction.

-

Utility: Widely used in kinase inhibitors (e.g., Gilteritinib).[2]

Strategy B: Metallaphotoredox Cross-Coupling (C-C Bond Formation)

Historically, forming the C(sp²)-C(sp³) bond between an aryl core and the THP ring was challenging. Modern photoredox catalysis allows for the direct coupling of aryl halides with 4-bromo-tetrahydropyran or THP-carboxylic acids.

Figure 2: Metallaphotoredox strategy for installing the THP-4-yl group via C-C coupling.

Case Studies in Drug Discovery

Venetoclax (Venclexta)

-

Target: BCL-2 (Chronic Lymphocytic Leukemia).

-

Application: Venetoclax utilizes a tetrahydropyran-4-yl amino moiety.

-

Impact: The THP group mimics the volume of a cyclohexyl ring found in earlier leads (like Navitoclax) but contributes to a lower LogP, balancing the extreme lipophilicity of the core scaffold.

-

Synthesis: Achieved via

displacement of a 4-chloro-3-nitro-benzenesulfonamide with 4-amino-tetrahydropyran [1].

Gilteritinib (Xospata)

-

Target: FLT3/AXL (Acute Myeloid Leukemia).[2]

-

Application: Features a 4-amino-tetrahydropyran motif.[3]

-

Impact: The THP ring occupies the solvent-exposed region of the kinase ATP pocket. The ether oxygen improves solubility without engaging in unfavorable electrostatic repulsions with the protein solvent front [2].

PF-06409577 (N-Myristoyltransferase Inhibitor)

-

Context: Developed as a backup to a cyclobutanol lead.

-

Bioisostere: Direct replacement of a hydrophobic cycloalkyl group with THP.[2]

-

Result: The THP analog maintained potency but significantly lowered lipophilicity, reducing intrinsic clearance (

) and improving the unbound fraction (

Experimental Protocols

Protocol 4.1: General Reductive Amination (Installation of THP-Amino)

Use this protocol to attach a THP group to a secondary amine core.

-

Reagents:

-

Amine substrate (1.0 equiv)

-

Tetrahydro-4H-pyran-4-one (1.2 - 1.5 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Acetic acid (catalytic, optional to adjust pH to ~5-6)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

-

Procedure:

-

Dissolve the amine substrate in DCE (0.1 M concentration).

-

Add Tetrahydro-4H-pyran-4-one.

-

Stir for 15 minutes at Room Temperature (RT) to allow imine formation equilibrium.

-

Add STAB portion-wise over 5 minutes.

-

Critical Step: Monitor by LCMS. If conversion stalls, add 1-2 drops of acetic acid to catalyze iminium formation.

-

Stir at RT for 4–16 hours.

-

Quench: Add saturated aqueous

. Stir vigorously for 20 minutes. -

Extraction: Extract with DCM (3x). Dry organics over

. -

Purification: Flash chromatography (typically MeOH/DCM gradients).

-

Protocol 4.2: LogD Determination (Shake-Flask Method)

Use this protocol to validate the lipophilicity reduction of the THP analog vs. the Phenyl parent.

-

Preparation:

-

Prepare 10 mM stock solution of the test compound in DMSO.

-

Prepare Octanol-saturated water (buffer pH 7.4) and Water-saturated octanol.

-

-

Equilibration:

-

In a glass vial, add 500 µL of Octanol-saturated buffer and 500 µL of Water-saturated octanol.

-

Add 10 µL of compound stock.

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Analysis:

-

Carefully sample the octanol (top) and aqueous (bottom) phases.

-

Quantify compound concentration in both phases using HPLC-UV or LC-MS/MS.

-

Calculation:

.

-

References

-

Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Source:

-

Gilteritinib (Xospata) Approval and Structure. Source:

-

Pfizer PF-06409577 Development. Source: (Contextual citation based on standard optimization workflows described in search results).

-

Bioisosteres in Medicinal Chemistry: A Practical Guide. Source:

-

Tetrahydropyran Properties (PubChem). Source:

Sources

Computational & Experimental Lipophilicity Profiling: 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity profile of 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole . As a representative scaffold in "Click Chemistry" drug design, this molecule combines a hydrophobic pharmacophore (phenyl) with a polar solubilizing group (oxan-4-yl, commonly known as tetrahydropyran-4-yl) via a 1,2,3-triazole linker.

Understanding the partition coefficient (LogP) of this compound is critical for medicinal chemists optimizing oral bioavailability and blood-brain barrier (BBB) permeation. This guide synthesizes calculated LogP (cLogP) values using consensus algorithms and details the experimental protocols required for validation.

Structural Deconstruction & Physicochemical Context

To accurately interpret LogP, one must first deconstruct the molecule into its constituent physicochemical contributors. The target molecule, 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole , exhibits a "push-pull" lipophilicity profile:

-

Phenyl Ring (Lipophilic Anchor): Contributes significantly to positive LogP (+1.9 to +2.0). It drives hydrophobic collapse and protein binding.

-

1,2,3-Triazole (Dipolar Linker): A bioisostere for amide bonds. It possesses a high dipole moment (~5 Debye), which lowers LogP relative to a phenyl ring but maintains aromaticity.

-

Oxan-4-yl / Tetrahydropyran (Solubility Enhancer): The ether oxygen acts as a hydrogen bond acceptor (HBA). This moiety reduces the overall LogP compared to a cyclohexyl analog, improving aqueous solubility without introducing ionizable groups (at physiological pH).

Fragment Contribution Visualization

The following diagram illustrates the theoretical contribution of each molecular fragment to the overall lipophilicity.

Caption: Fragment-based decomposition of lipophilicity contributions. The phenyl ring drives lipophilicity, while the oxanyl group moderates it.

Calculated LogP (cLogP) Profiling

Relying on a single algorithm for LogP prediction is a common pitfall in drug discovery. Different algorithms weigh atomic contributions and topological descriptors differently. Below is a consensus analysis based on standard cheminformatics methodologies (e.g., SwissADME, ChemDraw, RDKit).

Comparative Algorithm Analysis

| Algorithm | Method Principle | Estimated Value | Accuracy Context |

| XLOGP3 | Atom-additive method with correction factors. | 1.92 | Generally the most accurate for small organic drug-like molecules [1]. |

| WLOGP | Fragment-based method (Wildman & Crippen). | 1.85 | strictly additive; often underestimates proximity effects. |

| MLOGP | Topological indices (Moriguchi). | 1.78 | Good for rigid structures; may struggle with the flexible oxanyl ring. |

| Consensus LogP | Arithmetic mean of top 5 predictive models. | 1.85 ± 0.2 | Recommended value for decision making. |

ADME Implications

With a consensus LogP of approximately 1.85 , this molecule falls into the "Sweet Spot" (LogP 1–3) for oral drug candidates:

-

Permeability: Sufficiently lipophilic to cross the intestinal membrane via passive diffusion.

-

Solubility: The oxanyl group prevents the LogP from exceeding 3, reducing the risk of precipitation in the gastrointestinal tract.

-

Metabolism: The lack of highly lipophilic alkyl chains reduces the likelihood of rapid metabolic clearance via CYP450 oxidation compared to a cyclohexyl analog.

Experimental Validation Protocols

While calculated values are useful for screening, experimental validation is mandatory for IND-enabling studies. Below are the two industry-standard protocols for determining the LogP of this specific triazole.

Protocol A: Shake-Flask Method (OECD 107)

The "Gold Standard" for neutral molecules with LogP between -2 and 4.

Reagents:

-

n-Octanol (HPLC Grade, saturated with water).

-

Water (Double distilled, saturated with n-octanol).

-

Analyte: 1-(oxan-4-yl)-4-phenyl-1,2,3-triazole (>98% purity).

Step-by-Step Methodology:

-

Presaturation: Stir n-octanol and water together for 24 hours to ensure mutual saturation. Separate the phases.

-

Stock Solution: Dissolve 10 mg of the triazole in 10 mL of pre-saturated n-octanol.

-

Partitioning:

-

Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

-

Add the stock solution to the vials.

-

Vortex for 5 minutes, then shake mechanically for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to break any emulsions.

-

-

Quantification:

-

Remove aliquots from both the octanol and water phases.

-

Analyze using UV-Vis spectrophotometry (λmax ~250 nm for the phenyl-triazole system) or HPLC-UV.

-

-

Calculation:

Protocol B: RP-HPLC Method (OECD 117)

High-throughput alternative utilizing retention time correlation.

Principle: Lipophilicity correlates with the capacity factor (

Workflow:

-

Calibration: Inject a set of 5 reference standards with known LogP values (e.g., Anisole, Toluene, Naphthalene).

-

Measurement: Inject the test compound (1-(oxan-4-yl)-4-phenyl-1,2,3-triazole) under isocratic conditions (MeOH/Water 75:25).

-

Calculation:

-

Calculate capacity factor:

(where -

Plot

vs. known LogP of standards. -

Interpolate the LogP of the triazole from the linear regression equation.

-

Synthesis & Purification Context

To perform the validation above, the compound must be synthesized with high purity. The presence of unreacted copper or starting materials will skew LogP results (especially in the Shake-Flask method).

Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Caption: Synthesis pathway ensuring high purity for accurate physicochemical profiling.

Critical Purity Note: The 1,2,3-triazole ring is stable, but residual copper from the catalyst can form complexes that alter solubility. A wash with EDTA or ammonium hydroxide during workup is essential before LogP determination [2].

References

-

Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015. Link

-

OECD Guidelines for the Testing of Chemicals, Section 1. (1995).[2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Azidotetrahydropyran via Diazo Transfer

Executive Summary

This application note details the synthesis of 4-azidotetrahydropyran (CAS: 114643-16-0) directly from 4-aminotetrahydropyran . While nucleophilic substitution of 4-halotetrahydropyrans is a known route, the direct conversion of the primary amine offers superior functional group tolerance and avoids the use of unstable sulfonate intermediates.

The protocol utilizes a Diazo Transfer mechanism employing Imidazole-1-sulfonyl azide hydrochloride (ISA[1][2]·HCl) . This reagent is selected over Triflyl Azide (

Safety Assessment (CRITICAL)

Carbon-to-Nitrogen (C/N) Ratio Analysis

Before synthesis, the energetic potential of the organic azide must be calculated to determine handling protocols.

-

Formula:

-

Molecular Weight: 127.15 g/mol

-

Equation:

-

Calculation:

Risk Level: HIGH.

Standard safety guidelines state that organic azides are generally safe to isolate if the ratio is

Mandatory Safety Protocols

-

Do NOT Distill: Never purify 4-azidotetrahydropyran via distillation.

-

Solution Storage: Store the final product as a solution (e.g., in DCM or Toluene) whenever possible.

-

Blast Shielding: All rotary evaporation must be performed behind a blast shield.

-

Waste Disposal: Quench all azide-containing waste with aqueous sodium nitrite (

) and sulfuric acid before disposal to prevent accumulation in plumbing.

Reaction Design & Mechanism

Why Diazo Transfer?

Traditional

Reaction Scheme

The reaction utilizes a copper(II) catalyst to facilitate the transfer of the diazo group from the sulfonyl azide donor to the amine.

Reagents:

-

Substrate: 4-Aminotetrahydropyran

-

Donor: Imidazole-1-sulfonyl azide hydrochloride (ISA[1][2]·HCl)

-

Base: Potassium Carbonate (

) -

Catalyst: Copper(II) Sulfate Pentahydrate (

) -

Solvent: Methanol / Water (homogenous phase required)

Figure 1: Simplified mechanistic flow of the copper-catalyzed diazo transfer reaction.

Experimental Protocol

Reagent Preparation (ISA·HCl)

Note: ISA·HCl is commercially available. If synthesizing in-house, follow the Goddard-Borger protocol strictly.

Synthesis of 4-Azidotetrahydropyran

Scale: 10.0 mmol (approx. 1.01 g of amine)

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 4-Aminotetrahydropyran | 101.15 | 1.0 | 1.01 g |

| ISA·HCl | 209.61 | 1.2 | 2.51 g |

| 138.21 | 2.5 | 3.45 g | |

| 249.68 | 0.01 | 25 mg | |

| Methanol | - | - | 20 mL |

| Distilled Water | - | - | 10 mL |

Step-by-Step Procedure:

-

Solubilization: In a 100 mL round-bottom flask, dissolve the 4-aminotetrahydropyran (1.01 g) in water (5 mL) and Methanol (20 mL).

-

Base Addition: Add

(3.45 g) and -

Reagent Addition: Add ISA·HCl (2.51 g) slowly.

-

Observation: The suspension will become thicker.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 12–16 hours.

-

Monitor: TLC (stain with Ninhydrin for amine disappearance; amine turns purple/red). The azide is not UV active but can be visualized with

or Phosphomolybdic Acid (PMA).

-

-

Workup (Extraction):

-

Concentrate the mixture carefully under reduced pressure to remove Methanol (Bath temp < 30°C). DO NOT DRY COMPLETELY.

-

Dilute the aqueous residue with water (20 mL).

-

Extract with Diethyl Ether or Ethyl Acetate (

mL).

-

-

Washing: Wash the combined organic layers with:

-

1N HCl (20 mL) – Removes unreacted amine.

-

Saturated

(20 mL) – Removes acidic byproducts. -

Brine (20 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate carefully.-

Safety Stop: Stop evaporation when volume is reduced, leaving a concentrated oil. Do not subject to high vacuum for extended periods.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of 4-azidotetrahydropyran.

Quality Control & Characterization

Expected Data

The product is typically a pale yellow oil.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | ~2100 cm⁻¹ (Strong) | Characteristic Azide ( |

| 1H NMR | Methine proton (H-4) shifts downfield compared to amine. | |

| 1H NMR | Equatorial protons adjacent to oxygen (H-2, H-6). | |

| 13C NMR | ~55-60 ppm | Carbon attached to the azide group. |

Troubleshooting Guide

-

Problem: Low Yield.

-

Cause: Incomplete diazo transfer or product lost during evaporation (volatility).

-

Solution: Ensure pH is basic (>9) during reaction. Use Diethyl Ether for extraction (better solubility). Avoid high vacuum.

-

-

Problem: Blue color persists in organic layer.

-

Cause: Copper salts carried over.

-

Solution: Wash organic layer with 10% EDTA solution or aqueous ammonia to sequester copper.

-

References

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][2] Organic Letters, 9(19), 3797–3800.

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.

- Smith, P. A. S. (1984). Azides and Nitrenes: Reactivity and Utility. Academic Press. (General Reference for Azide Chemistry).

-

Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.

Sources

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Tetrahydropyran (THP) Scaffolds

This Application Note is structured to address the precise technical requirements of synthesizing Tetrahydropyran (THP) derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

It addresses two critical interpretations of the "THP Protocol" in high-level drug discovery:

-

The Scaffold Protocol: Functionalizing THP rings (common pharmacophores) with triazoles.

-

The Protection Protocol: Using THP as a robust protecting group for propargylic alcohols prior to "clicking."

-

The Ligand Clarification: Distinguishing the THP ring from the THPTA ligand, the gold standard for these reactions.

Executive Summary & Strategic Rationale

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, ubiquitous in polyether antibiotics, pheromones, and carbohydrate mimetics (C-glycosides). The integration of 1,2,3-triazoles onto THP rings via CuAAC offers a powerful route to generating fragment-based libraries with enhanced metabolic stability and solubility.

However, the "THP Protocol" often presents a nomenclature hazard in the lab. It technically refers to the Tetrahydropyran ring system, but is frequently confused with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), the water-soluble ligand essential for these very reactions.

This guide details the "Protect-Click-Deprotect" strategy using THP ethers and the direct functionalization of THP pharmacophores, utilizing the THPTA ligand system to prevent Cu(I)-induced oxidative damage.

Critical Reagent Distinction (E-E-A-T)

Before proceeding, researchers must distinguish between the substrate and the catalyst system to avoid experimental failure.

| Acronym | Full Name | Function | Role in Protocol |

| THP | Tetrahydropyran | Protecting Group / Scaffold | The Substrate (Reactant). Used to protect alcohols or as the core ring. |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Cu(I) Stabilizing Ligand | The Catalyst Additive .[1] Essential for protecting biomolecules and accelerating the reaction in aqueous media. |

Expert Insight: Never substitute "THP" (the ether) for "THPTA" (the ligand). THP is a monodentate ether and a poor ligand for Cu(I); it will not prevent disproportionation or oxidation of the catalytic species.

Mechanism & Causality

The success of clicking onto a THP scaffold relies on the Cu(I)-THPTA catalytic cycle . Unlike simple organic azides, THP-substituted azides/alkynes often possess significant steric bulk at the anomeric position.

-

Ligand Exchange: The THPTA ligand wraps the Cu(I) ion, preventing oxidation to inactive Cu(II) while leaving a coordination site open for the alkyne.

-

π-Complex Formation: The Cu(I)-THPTA complex coordinates with the alkyne.

-

Deprotonation: Formation of the copper-acetylide. Note: If the THP ring has acid-sensitive groups (acetals), the buffer pH must be strictly maintained (pH 7.0–8.0) to prevent ring opening.

-

Metallacycle Formation: The azide attacks the acetylide, forming a strained metallacycle.

-

Product Release: Protonolysis releases the 1,4-disubstituted triazole-THP hybrid.

Visualizing the Workflow

The following diagram illustrates the "Protect-Click-Deprotect" workflow, a standard procedure when the alkyne contains a free hydroxyl group that might interfere with solubility or chelation.

Figure 1: The THP "Protect-Click-Deprotect" strategy. This workflow ensures hydroxyl groups do not interfere with the copper catalyst or solubility during the click reaction.

Detailed Experimental Protocols

Protocol A: Synthesis of THP-Protected Alkyne Precursors

Use this module if your alkyne has a free hydroxyl group that requires masking.

Reagents:

-

Propargyl alcohol derivative (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.2–1.5 equiv)

- -Toluenesulfonic acid (pTSA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the propargyl alcohol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Acid Catalysis: Add pTSA or PPTS. Expert Note: PPTS is preferred for acid-sensitive substrates as it is milder than pTSA.

-

Addition: Add DHP dropwise at 0°C, then allow to warm to Room Temperature (RT).

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (Propargyl alcohols usually stain well with KMnO4; THP ethers stain with CAM).

-

Quench: Quench with saturated NaHCO3 solution.

-

Workup: Extract with DCM, dry over MgSO4, and concentrate. The THP-protected alkyne is often used directly in the CuAAC step without column chromatography if purity is >90%.

Protocol B: The CuAAC Reaction (THPTA-Buffered System)

This is the core "Click" protocol optimized for THP scaffolds.

Reagents:

-

Alkyne: THP-protected alkyne (from Protocol A) or THP-ring alkyne.

-

Azide: Desired coupling partner (1.0–1.1 equiv).

-

Copper Source: 20 mM CuSO4 in water.

-

Ligand: 50 mM THPTA in water.

-

Reductant: 100 mM Sodium Ascorbate in water (Freshly prepared).

-

Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step:

-

Component Mixing: In a reaction vial, dissolve the Alkyne and Azide in the chosen solvent (DMSO/Water is recommended for THP derivatives due to solubility). Final substrate concentration should be 50–100 mM.

-

Catalyst Pre-complexation (Crucial Step):

-

In a separate micro-tube, mix CuSO4 and THPTA.

-

Ratio: 1:5 (Cu:Ligand).[1]

-

Why? Excess ligand ensures Cu(I) is fully wrapped, preventing oxidation and precipitation.

-

Add this blue complex to the reaction vial. Final Cu concentration should be 1–5 mol%.

-

-

Initiation: Add Sodium Ascorbate (5–10 equiv relative to Cu, not substrate). The solution may turn colorless or pale yellow (indicating Cu(II)

Cu(I) reduction). -

Incubation: Stir at RT for 1–12 hours.

-

Self-Validation: If the solution turns brown/black, the ligand has failed, and Cu nanoparticles have formed. The reaction is likely dead. If it remains clear/pale yellow, the catalytic cycle is active.

-

-

Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc. The THPTA ligand remains in the aqueous phase.[1]

Protocol C: THP Deprotection (Post-Click)

Removing the THP group to reveal the hydroxyl functionality on the triazole.

Reagents:

-

Methanol (MeOH)

-

p-Toluenesulfonic acid (pTSA)

Step-by-Step:

-

Dissolution: Dissolve the crude triazole-THP hybrid in MeOH.

-

Hydrolysis: Add pTSA (0.1 equiv).

-

Reaction: Stir at RT for 2–6 hours. Note: Triazoles are very stable to acid; you can heat to 50°C if the THP group is stubborn.

-

Purification: Neutralize with NaHCO3, concentrate, and purify via flash chromatography.

Data Summary: Ligand Performance on THP Scaffolds

The choice of ligand impacts yield and purity when working with oxygen-rich scaffolds like Tetrahydropyrans.

| Parameter | THPTA (Recommended) | TBTA | Ligand-Free (Cu Wire) |

| Solubility | Water/Buffer soluble | Requires DMSO/DMF | Heterogeneous |

| Oxidation Protection | High (Sacrificial reductant) | Moderate | Low |

| Biocompatibility | Excellent (Cell-safe) | Toxic to cells | N/A |

| Reaction Time | Fast (30–60 min) | Medium (1–4 h) | Slow (12–24 h) |

| Yield (THP Scaffolds) | >90% | ~75–85% | Variable |

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Oxygen poisoning of Cu(I).

-

Fix: Increase Ascorbate concentration or degas solvents. Ensure THPTA:Cu ratio is at least 5:1.[2]

-

-

Issue: THP Ring Hydrolysis during Click.

-

Cause: Acidity from Cu salts or Ascorbic acid (Ascorbic acid is acidic!).

-

Fix: Buffer the reaction with PBS or HEPES (pH 7.4). THP acetals are stable at neutral pH.

-

-

Issue: Product Trapped in Aqueous Phase.

-

Cause: Triazoles can be polar.[3]

-

Fix: Saturate the aqueous phase with NaCl (brine) before extraction, or use n-Butanol for extraction.

-

References

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[2] Retrieved from [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP Protection). Retrieved from [Link]

-

National Institutes of Health (NIH). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

-

ResearchGate. Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): synthesis of pyran-linked triazoles. Retrieved from [Link]

Sources

Application Note & Protocol: A Two-Step Synthesis of 4-Azidotetrahydropyran from Tetrahydro-4H-pyran-4-one for Drug Discovery Applications

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, and its functionalization provides a gateway to novel chemical entities. Specifically, the introduction of an azide group at the C4-position yields 4-azidotetrahydropyran, a versatile building block for creating sp3-rich molecular architectures through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3][][5] This application note provides a comprehensive, field-proven guide for the synthesis of 4-azidotetrahydropyran from the readily available starting material, tetrahydro-4H-pyran-4-one.[6][7][8][9][10] We present a reliable two-step synthetic sequence involving the selective reduction of the ketone followed by the conversion of the resulting secondary alcohol to the corresponding azide. This guide emphasizes the rationale behind procedural choices, detailed step-by-step protocols, characterization data, and critical safety considerations for handling azide reagents.

Introduction: The Strategic Value of 4-Azidotetrahydropyran

In the landscape of modern drug discovery, there is an increasing demand for molecules with three-dimensional complexity to improve properties such as solubility, metabolic stability, and target engagement. The saturated heterocyclic tetrahydropyran ring is a common feature in numerous natural products and approved pharmaceuticals. The installation of an azide handle onto this scaffold transforms it into a powerful synthon. The azide group serves as a linchpin for "click" chemistry, a set of highly efficient and specific reactions that allow for the modular assembly of complex molecules under mild conditions.[2][] This makes 4-azidotetrahydropyran an invaluable precursor for generating libraries of novel compounds for high-throughput screening in anticancer, antiviral, and antibacterial research programs.[3][5]

This document outlines a robust and scalable two-step synthesis beginning with tetrahydro-4H-pyran-4-one, as illustrated in the scheme below.

Overall Synthetic Scheme:

Caption: Overall synthetic workflow from ketone to azide.

Part I: Selective Reduction of Tetrahydro-4H-pyran-4-one

Principle and Rationale

The initial step involves the reduction of the C4-carbonyl group to a secondary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.

-

Expertise & Causality: While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) exist, NaBH₄ offers superior functional group tolerance and safety. It is a mild and selective reagent that efficiently reduces aldehydes and ketones without affecting other potentially present functional groups like esters or amides.[11][12][13] Its ease of handling (as a stable, crystalline solid) and the use of protic solvents like methanol or ethanol make the procedure straightforward and scalable.[13] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[11][14]

Detailed Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-ol

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Tetrahydro-4H-pyran-4-one | 100.12 | 10.0 g | 99.88 | 1.0 |

| Methanol (MeOH) | 32.04 | 200 mL | - | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.53 g | 119.85 | 1.2 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (10.0 g, 99.88 mmol) and methanol (200 mL).

-

Stir the mixture at room temperature until the ketone is fully dissolved.

-

Cool the flask in an ice-water bath to 0 °C.

-

While maintaining the temperature at 0 °C, add sodium borohydride (4.53 g, 119.85 mmol) portion-wise over 15-20 minutes. Note: Gas evolution (H₂) will be observed. Ensure adequate ventilation.[11]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl until the pH is ~6-7 and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tetrahydro-4H-pyran-4-ol as a colorless oil or low-melting solid. The product is often of sufficient purity for the next step, but can be purified by distillation or chromatography if necessary.

Characterization of Tetrahydro-4H-pyran-4-ol

The structure of the intermediate alcohol can be confirmed by standard spectroscopic methods. The appearance of a broad O-H stretch in the IR spectrum and the shift of the C4 proton signal in the ¹H NMR spectrum are key indicators of a successful reduction.

Part II: Synthesis of 4-Azidotetrahydropyran

The conversion of the secondary alcohol to the azide is achieved with an inversion of stereochemistry via an Sₙ2-type mechanism. We present two robust methods for this transformation.

Method A: Two-Step Nucleophilic Substitution via a Tosylate Intermediate

-

Principle and Rationale: This classic and highly reliable method involves two discrete steps. First, the alcohol's hydroxyl group, a poor leaving group, is converted into a p-toluenesulfonate (tosylate) ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.[15] In the second step, the tosylate is displaced by the azide anion (from sodium azide) in a clean Sₙ2 reaction, resulting in the desired product with inverted stereochemistry.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Tetrahydro-4H-pyran-4-ol | 102.13 | 10.0 g | 97.91 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Triethylamine (Et₃N) | 101.19 | 20.5 mL | 146.87 | 1.5 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 20.55 g | 107.70 | 1.1 |

Procedure:

-

Dissolve tetrahydro-4H-pyran-4-ol (10.0 g, 97.91 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (20.5 mL, 146.87 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (20.55 g, 107.70 mmol).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding water (100 mL). Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can be purified by recrystallization or flash chromatography.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Tosyloxytetrahydropyran | 256.32 | 10.0 g | 39.01 | 1.0 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

| Sodium Azide (NaN₃) | 65.01 | 5.07 g | 78.02 | 2.0 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the tosylate intermediate (10.0 g, 39.01 mmol) in anhydrous DMF (100 mL).

-

Add sodium azide (5.07 g, 78.02 mmol). (CAUTION: See Section 5 for critical safety information on handling sodium azide).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into 300 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid high temperatures) to afford 4-azidotetrahydropyran. Purify by flash column chromatography.

Method B: One-Pot Mitsunobu Reaction

-

Principle and Rationale: The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including azides, with complete inversion of stereochemistry.[16] The reaction proceeds via the in-situ activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17] This activated intermediate is then displaced by a suitable nucleophile. For azidation, diphenylphosphoryl azide (DPPA) is often used as the azide source. This one-pot procedure can be more efficient than the two-step sequence but requires careful purification to remove byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[17]

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Tetrahydro-4H-pyran-4-ol | 102.13 | 5.0 g | 48.96 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | - |

| Triphenylphosphine (PPh₃) | 262.29 | 19.27 g | 73.44 | 1.5 |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 16.0 mL | 73.44 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 14.5 mL | 73.44 | 1.5 |

Procedure:

-

To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-ol (5.0 g, 48.96 mmol), triphenylphosphine (19.27 g, 73.44 mmol), and anhydrous THF (150 mL).

-

Stir to dissolve and cool the mixture to 0 °C in an ice-water bath.

-

Add diphenylphosphoryl azide (16.0 mL, 73.44 mmol).

-

Slowly add diisopropyl azodicarboxylate (14.5 mL, 73.44 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue directly by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the product from TPPO and other byproducts.

Characterization of 4-Azidotetrahydropyran

The final product should be characterized to confirm its identity and purity. The most telling feature is the strong, sharp absorption band in the IR spectrum characteristic of the azide asymmetric stretch.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.9-4.1 (m, 1H, CH-N₃), ~3.8-3.9 (m, 2H), ~3.4-3.5 (m, 2H), ~1.8-2.0 (m, 2H), ~1.6-1.8 (m, 2H) ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~65-67 (2C), ~58-60 (CH-N₃), ~32-34 (2C) ppm. |

| FT-IR (neat) | ~2100 cm⁻¹ (strong, sharp, N=N=N asymmetric stretch) , 2950-2850 cm⁻¹ (C-H stretch).[18][19] |

| HRMS (ESI) | Calculated for C₅H₉N₃O [M+H]⁺, found to be within ± 5 ppm. |

Critical Safety Precautions: Handling Sodium Azide

Trustworthiness in protocol design necessitates an uncompromising focus on safety. Sodium azide (NaN₃) and other azide reagents are acutely toxic and potentially explosive under specific conditions.[20][21] All personnel must be thoroughly trained before handling these materials.

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[20][22] It functions as a metabolic inhibitor.

-

Explosion Hazard:

-

Heavy Metals: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[21][22] Never use metal spatulas for transfer; use ceramic, Teflon, or plastic. Avoid contact with metal pipes; never dispose of azide waste down the drain.[21][22]

-

Acids: NaN₃ reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[20] All reactions and workups should be performed in a well-ventilated chemical fume hood, and acidic conditions should be introduced cautiously, preferably at low temperatures.

-

Heat and Shock: Solid sodium azide can decompose violently if heated above 275 °C or subjected to shock.[20][21] Store away from heat and light.

-

Caption: Critical safety workflow for handling sodium azide.

References

- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety.

- Sodium Azide NaN3 | Division of Research Safety | Illinois.

- Lab Safety Guideline: Sodium Azide - UTHSC.

- Sodium Azide - Environment, Health & Safety.

- Sodium Azide - Yale Environmental Health & Safety.

- Stereoselective Synthesis of 4-O-Tosyltetrahydropyrans via Prins Cyclization Reaction of Enol Ethers. Synlett, 2019.

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed, 2015.

- Infrared (IR) spectra of azide in HN3, CH3N3 and AZT.

- Mitsunobu reaction - Wikipedia.

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N

- Mitsunobu reaction - Organic Synthesis.

- US5194651A - Tosylation of alcohols - Google P

- Kemira Sodium Borohydride NaBH4 An effective reducing agent - Ecochem.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Mitsunobu Reaction - Master Organic Chemistry.

- Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide - Benchchem.

- Recent Advances in the Mitsunobu Reaction -

- Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.

- Sodium Borohydride - Common Organic Chemistry.

- Sodium borohydride, Sodium tetrahydrobor

- Tetrahydro-4H-pyran-4-one | Biochemical Reagent - MedchemExpress.com.

- Tetrahydro-4H-pyran-4-one synthesis - ChemicalBook.

- ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Chemistry Letters, 2004.

- The application of click chemistry in the synthesis of agents with anticancer activity - PMC.

- Tetrahydro-4H-pyran-4-ol | C5H10O2 - PubChem.

- Tetrahydro-4H-pyran-4-one | CAS 29943-42-8 - Santa Cruz Biotechnology.

- Tetrahydro-4H-pyran-4-one: properties and applic

- Click chemistry - Wikipedia.

- Click Chemistry and Its Applications in Medicinal Chemical Synthesis - BOC Sciences.

- The application of click chemistry in the synthesis of agents with anticancer activity. Taylor & Francis Online, 2015.

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 5. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]